molecular formula C13H18N4O2 B2481792 N-Methyl-N-[2-oxo-2-(4,5,6,7-tetrahydro-1H-indazol-6-ylamino)ethyl]prop-2-enamide CAS No. 2197547-59-2

N-Methyl-N-[2-oxo-2-(4,5,6,7-tetrahydro-1H-indazol-6-ylamino)ethyl]prop-2-enamide

Cat. No. B2481792
M. Wt: 262.313
InChI Key: CXGMLHDFKMBILV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using various spectroscopic and analytical techniques2. However, the specific structure of your compound would need to be determined experimentally.


Future Directions

The future directions in the study of similar compounds often involve synthesizing a variety of derivatives to screen for different pharmacological activities1. The potential for new therapeutic possibilities is immense1.


Please note that this information is general and may not apply directly to “N-Methyl-N-[2-oxo-2-(4,5,6,7-tetrahydro-1H-indazol-6-ylamino)ethyl]prop-2-enamide”. For specific information, further research and experimental studies would be needed.


properties

IUPAC Name

N-methyl-N-[2-oxo-2-(4,5,6,7-tetrahydro-1H-indazol-6-ylamino)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-3-13(19)17(2)8-12(18)15-10-5-4-9-7-14-16-11(9)6-10/h3,7,10H,1,4-6,8H2,2H3,(H,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGMLHDFKMBILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCC2=C(C1)NN=C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-{[(4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamoyl]methyl}prop-2-enamide

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